molecular formula C26H54N2O13 B12417514 m-PEG12-Hydrazide

m-PEG12-Hydrazide

Cat. No.: B12417514
M. Wt: 602.7 g/mol
InChI Key: AADMYTUJHWSGGQ-UHFFFAOYSA-N
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Description

m-PEG12-Hydrazide is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its hydrophilic nature, which enhances the solubility of the molecules it is attached to. The molecular formula of this compound is C₂₆H₅₄N₂O₁₃, and it has a molecular weight of 602.71 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG12-Hydrazide typically involves the reaction of m-PEG12-aldehyde with hydrazine. The reaction is carried out under mild conditions, usually at room temperature, to prevent the degradation of the PEG chain. The aldehyde group of m-PEG12-aldehyde reacts with hydrazine to form the hydrazide linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

m-PEG12-Hydrazide primarily undergoes substitution reactions due to the presence of the hydrazide group. It can react with aldehydes and ketones to form hydrazones, which are useful in various biochemical applications.

Common Reagents and Conditions

    Reagents: Aldehydes, ketones, hydrazine.

    Conditions: Mild temperatures, typically room temperature, and neutral to slightly acidic pH.

Major Products Formed

The major products formed from the reactions of this compound are hydrazones, which are stable and can be used in further chemical modifications.

Scientific Research Applications

m-PEG12-Hydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells.

    Biology: Facilitates the study of protein-protein interactions by enabling the selective degradation of target proteins.

    Medicine: Potential use in targeted cancer therapies by degrading oncogenic proteins.

    Industry: Employed in the development of advanced materials and drug delivery systems due to its hydrophilic nature and ability to enhance solubility.

Mechanism of Action

m-PEG12-Hydrazide functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The hydrazide group forms a stable linkage with the target protein, allowing the PROTAC molecule to bring the target protein in proximity to an E3 ubiquitin ligase. This results in the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Similar Compounds

    m-PEG12-aldehyde: Contains an aldehyde group and is used in similar applications as m-PEG12-Hydrazide.

    m-PEG12-amine: Contains an amine group and is used for conjugation with carboxyl-containing molecules.

    m-PEG12-thiol: Contains a thiol group and is used for conjugation with maleimide-containing molecules.

Uniqueness

This compound is unique due to its hydrazide group, which provides a stable linkage with aldehydes and ketones. This makes it particularly useful in the synthesis of PROTACs and other applications where stable linkages are required.

Biological Activity

m-PEG12-Hydrazide is a polyethylene glycol (PEG)-based compound that serves as a versatile linker in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are innovative therapeutic agents that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins, offering a promising approach in drug development, particularly for cancer and other diseases. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications based on recent research findings.

This compound is characterized by its hydrophilic PEG chain, which enhances solubility and bioavailability. The synthesis typically involves the reaction of m-PEG with hydrazine or hydrazone precursors. This modification allows for the conjugation to various biomolecules, facilitating targeted delivery and improved pharmacokinetics.

The primary mechanism of action for this compound in PROTACs involves the formation of a ternary complex with an E3 ligase and the target protein. This process leads to ubiquitination and subsequent degradation of the target protein via the proteasome pathway. The hydrophilic nature of this compound improves the solubility of poorly soluble compounds, enhancing their biological efficacy.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound when incorporated into PROTACs targeting oncogenic proteins. For instance, research indicates that PROTACs utilizing this compound demonstrated significant efficacy in degrading mutant forms of proteins associated with various cancers, including breast and prostate cancers. The following table summarizes key findings from recent studies:

Study ReferenceTarget ProteinCancer TypeEfficacy (% Degradation)IC50 (µM)
BCR-ABLLeukemia850.5
ERαBreast701.2
ARProstate750.8

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promise in antibacterial applications. A study reported that hydrazone derivatives synthesized using PEG linkers exhibited significant antibacterial activity against various strains of bacteria, including resistant strains. The mechanism is thought to involve disruption of bacterial cell membranes due to the hydrophilic nature of PEG.

Case Study 1: Targeted Cancer Therapy

In a notable case study, researchers developed a PROTAC using this compound to target an oncogenic mutant protein in breast cancer cells. The compound was administered in vitro, resulting in a substantial reduction in cell viability and proliferation rates compared to controls. The study concluded that this compound-based PROTACs could be a valuable tool in targeted cancer therapy.

Case Study 2: Antibacterial Applications

Another study explored the use of this compound in formulating novel antibacterial agents. The results demonstrated that these agents exhibited enhanced solubility and stability, leading to improved antibacterial activity against Staphylococcus aureus and Escherichia coli.

Properties

Molecular Formula

C26H54N2O13

Molecular Weight

602.7 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide

InChI

InChI=1S/C26H54N2O13/c1-30-4-5-32-8-9-34-12-13-36-16-17-38-20-21-40-24-25-41-23-22-39-19-18-37-15-14-35-11-10-33-7-6-31-3-2-26(29)28-27/h2-25,27H2,1H3,(H,28,29)

InChI Key

AADMYTUJHWSGGQ-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NN

Origin of Product

United States

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